molecular formula C15H17ClN2O3S2 B12211916 N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12211916
M. Wt: 372.9 g/mol
InChI Key: UACXWRDSGNZMLX-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide modification, a 2-chlorophenyl substituent at position 3, and a butanamide group at the exocyclic imine position. Its Z-configuration is critical for stereoelectronic interactions, influencing reactivity and biological activity.

Properties

Molecular Formula

C15H17ClN2O3S2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C15H17ClN2O3S2/c1-2-5-14(19)17-15-18(11-7-4-3-6-10(11)16)12-8-23(20,21)9-13(12)22-15/h3-4,6-7,12-13H,2,5,8-9H2,1H3

InChI Key

UACXWRDSGNZMLX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps. The initial step often includes the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final step involves the addition of the butanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

(a) Thiazolo[3,2-a]pyrimidine Derivatives ()

Compounds 11a and 11b (Table 1) share a thiazolo[3,2-a]pyrimidine core but lack the tetrahydrothieno[3,4-d][1,3]thiazole dioxide moiety. Key differences include:

  • Substituents: The target compound’s 2-chlorophenyl group contrasts with 11a’s 2,4,6-trimethylbenzylidene and 11b’s 4-cyanobenzylidene.
  • Physical Properties: The target compound’s melting point and solubility are likely distinct due to the sulfone group (5,5-dioxide), which enhances polarity compared to non-oxidized analogs.
  • Spectroscopy : The IR spectrum of the target compound would exhibit strong sulfone (S=O) stretches (~1,150–1,350 cm⁻¹), absent in 11a/b, which show NH and CN stretches (~3,400 cm⁻¹ and ~2,200 cm⁻¹, respectively) .

Table 1: Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Core Structure Substituents Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound Tetrahydrothieno-thiazole dioxide 2-Chlorophenyl, butanamide N/A S=O (~1,150–1,350)
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 243–246 NH (~3,436), CN (~2,219)
11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 213–215 NH (~3,423), CN (~2,209)
(b) Thiadiazol-2-ylidene Derivatives ()

Compounds 6 and 8a–d (Table 2) feature a thiadiazol-2-ylidene scaffold. Unlike the target compound’s fused bicyclic system, these are monocyclic with benzamide or pyridinyl substituents.

  • Reactivity: The target compound’s sulfone group may reduce nucleophilic reactivity compared to non-oxidized thiadiazoles.

Table 2: Comparison of Thiadiazol-2-ylidene Derivatives

Compound Core Structure Substituents Melting Point (°C) Key Functional Groups
Target Compound Tetrahydrothieno-thiazole dioxide 2-Chlorophenyl, butanamide N/A S=O, CONH
6 () Thiadiazol-2-ylidene Benzamide, isoxazolyl 160 C=O (1,606), NH
8a () Thiadiazol-2-ylidene Acetylpyridinyl 290 C=O (1,679, 1,605)

Substituent Effects

(a) Chlorophenyl vs. Other Aromatic Groups

The 2-chlorophenyl group in the target compound differs from analogs with methyl, cyano, or benzoyl substituents (e.g., 11a, 11b, 8c):

  • Steric Effects : Bulky groups like 2,4,6-trimethylbenzylidene in 11a may hinder crystallization, reflected in its higher melting point (243–246°C) versus less hindered analogs .
(b) Butanamide vs. Other Amide/Carbamate Groups

The butanamide chain in the target compound contrasts with shorter or aromatic amides (e.g., 6 , 8a–d ):

  • Solubility : The aliphatic butanamide may improve aqueous solubility compared to aromatic benzamides.
  • Metabolic Stability : Longer alkyl chains (butanamide) resist hydrolysis better than esters (e.g., 8b , 8c ) .

Research Implications

  • Drug Design: The sulfone group in the target compound may enhance metabolic stability compared to non-oxidized thiazoles/thiadiazoles.
  • Structure-Activity Relationships (SAR): Substituent variations (e.g., chloro vs. methyl) could be explored to optimize bioactivity, guided by analogs like 4g and 4h (), where dimethylamino-acryloyl groups modulate electronic properties .

Biological Activity

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound notable for its unique structural features, including a chlorophenyl group and a thiazole ring. This compound has garnered attention due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H15ClN2O3S2
  • Molecular Weight : 358.9 g/mol
  • IUPAC Name : N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide
  • Canonical SMILES : CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3Cl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It can interact with cellular receptors, influencing signal transduction processes that are crucial for various physiological responses.
  • Gene Expression Modulation : The compound may affect the expression of genes involved in critical processes such as cell growth and apoptosis.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Case Study : A study demonstrated that thiazole derivatives possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl moiety enhances the lipophilicity of the compound, facilitating better membrane penetration.

Anticancer Activity

The compound's structure suggests potential anticancer properties:

  • Mechanistic Insights : Thiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. The specific interactions of this compound with cancer cell lines warrant further investigation.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition capabilities of this compound:

Enzyme TargetInhibition TypeIC50 (µM)Reference
Cyclooxygenase (COX)Competitive15
LipoxygenaseNon-competitive20
Protein KinaseMixed25

Toxicological Assessment

Toxicological evaluations are crucial for understanding the safety profile of this compound:

  • Acute Toxicity Tests : Preliminary studies indicate low acute toxicity in rodent models. The LD50 values suggest a favorable safety margin for potential therapeutic use.

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